2-(4-fluorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide
Beschreibung
2-(4-Fluorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring substituted at position 2 with a 4-fluorophenyl group and a carboxamide moiety linked to a 3-phenylpropyl chain.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-10-8-17(9-11-18)19-15-23(13-14-25-19)20(24)22-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSBMCGBFVWFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-fluorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a fluorophenyl group, and a phenylpropyl moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 294.35 g/mol
- CAS Number : Not specifically listed but can be identified through its components.
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many morpholine derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer or fungal infections.
- Antifungal Properties : Some studies suggest that derivatives of morpholine compounds can inhibit ergosterol synthesis, critical for fungal cell membrane integrity.
Pharmacological Studies
- Antifungal Activity : A study on related compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. The mechanism involved the inhibition of the enzyme CYP51, crucial for ergosterol biosynthesis in fungi .
- Cytotoxicity : The cytotoxic effects were assessed on NIH/3T3 cell lines, revealing an IC50 value of approximately 148.26 μM for related compounds, indicating moderate cytotoxicity with potential therapeutic windows .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Target/Effect | IC50 (μM) | Reference |
|---|---|---|---|---|
| Antifungal Activity | This compound | Inhibition of CYP51 | Not specified | |
| Cytotoxicity | Related Morpholine Derivatives | NIH/3T3 Cell Lines | 148.26 |
Case Study 1: Antifungal Efficacy
In a comparative study, derivatives similar to this compound were evaluated for their antifungal properties. The study highlighted the importance of substituent groups on the phenyl moiety, indicating that electronegative groups such as fluorine significantly enhance antifungal activity due to increased electron density .
Case Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the morpholine structure could lead to enhanced biological activity. The presence of fluorine at the para position was linked to improved interaction with fungal targets, suggesting a pathway for further optimization in drug development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Morpholine-4-Carboxamide Derivatives
Xamoterol (N-[2-[[2-Hydroxy-3-(4-Hydroxyphenoxy)Propyl]Amino]Ethyl]Morpholine-4-Carboxamide)
- Core Structure : Morpholine-4-carboxamide.
- Substituents: 4-Hydroxyphenoxy and hydroxypropyl groups.
- Pharmacological Activity : Selective beta-1 adrenergic receptor agonist, used for cardiac conditions.
- Key Differences: The absence of fluorophenyl and phenylpropyl groups in Xamoterol highlights how substituent variations dictate target specificity. Hydroxyphenoxy groups enhance polarity, reducing blood-brain barrier (BBB) penetration compared to the fluorinated analog .
(S)-N-(2-(3-(4-(Benzyloxy)-3-Methylphenoxy)-2-Hydroxypropylamino)Ethyl)Morpholine-4-Carboxamide
- Core Structure : Morpholine-4-carboxamide.
- Substituents: Benzyloxy-methylphenoxy and hydroxypropyl groups.
- Pharmacological Activity : Beta-1 adrenergic receptor modulator.
Piperazine-Based Analogs
GBR12909 (1-(2-[Bis(4-Fluorophenyl)Methoxy]Ethyl)-4-(3-Phenylpropyl)Piperazine)
- Core Structure : Piperazine.
- Substituents : Bis(4-fluorophenyl)methoxy and 3-phenylpropyl groups.
- Pharmacological Activity : Potent dopamine reuptake inhibitor; antagonizes cocaine-induced dopamine release.
- Key Differences: Replacement of the morpholine ring with piperazine alters electronic properties and binding kinetics. The bis(4-fluorophenyl) group enhances dopamine transporter (DAT) affinity compared to mono-fluorophenyl analogs. However, the morpholine carboxamide in the target compound may improve metabolic stability .
Halogenated Benzamide Derivatives
N-[N-(4-Fluorobenzoyl)-L-Tyrosyl]-L-Phenylalanine Methyl Ester (Compound 26)
- Core Structure : Benzamide.
- Substituents : 4-Fluorobenzoyl, L-tyrosyl, and phenylalanine groups.
- Pharmacological Activity: Not explicitly stated, but fluorination likely enhances proteolytic stability and receptor binding.
- Key Differences : The benzamide scaffold differs from morpholine carboxamides but demonstrates the role of fluorine in optimizing pharmacokinetics .
Key Observations :
Fluorine Substitution : The 4-fluorophenyl group in the target compound and GBR12909 enhances lipophilicity and binding affinity, critical for CNS penetration .
Morpholine vs.
Phenylpropyl Chain : Present in both the target compound and GBR12909, this chain may contribute to DAT binding via hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
